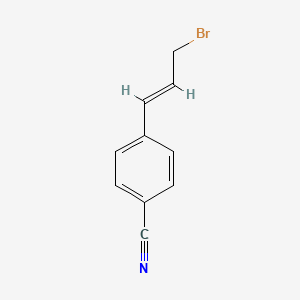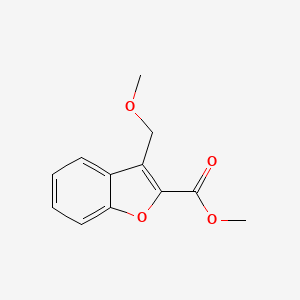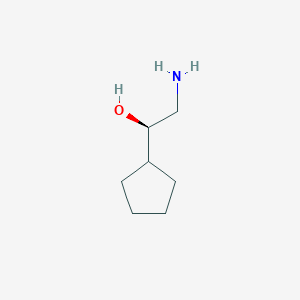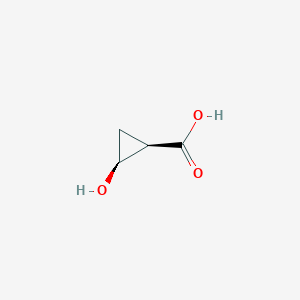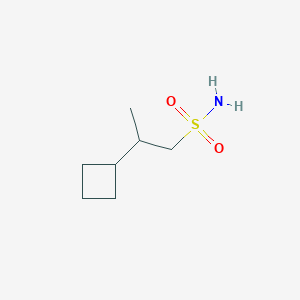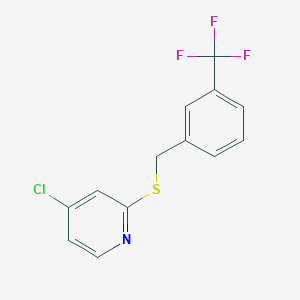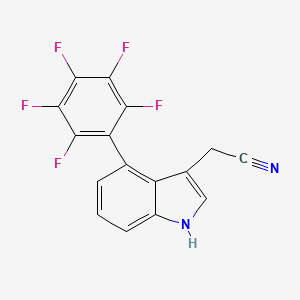
2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile is a complex organic compound that features a perfluorophenyl group attached to an indole core, with an acetonitrile group at the 3-position of the indole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It can be used in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The perfluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the indole core can interact with various biological pathways. The acetonitrile group can also play a role in the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-(Perfluorophenyl)-1H-imidazo[4,5-b]phenazine: This compound also contains a perfluorophenyl group and has applications in sensing and detection.
4-Fluorophenylacetonitrile: This compound is structurally similar and is used as a starting material in various synthetic processes.
Uniqueness
2-(4-(Perfluorophenyl)-1H-indol-3-yl)acetonitrile is unique due to its combination of a perfluorophenyl group with an indole core and an acetonitrile group. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C16H7F5N2 |
|---|---|
Peso molecular |
322.23 g/mol |
Nombre IUPAC |
2-[4-(2,3,4,5,6-pentafluorophenyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H7F5N2/c17-12-11(13(18)15(20)16(21)14(12)19)8-2-1-3-9-10(8)7(4-5-22)6-23-9/h1-3,6,23H,4H2 |
Clave InChI |
QMPQPIYJSCGNLM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)NC=C2CC#N)C3=C(C(=C(C(=C3F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.2.0]heptane-6-carbaldehyde](/img/structure/B15241783.png)
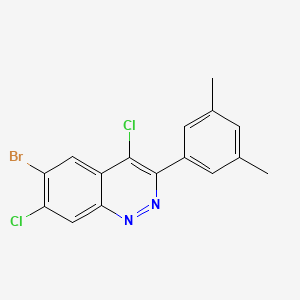
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241792.png)
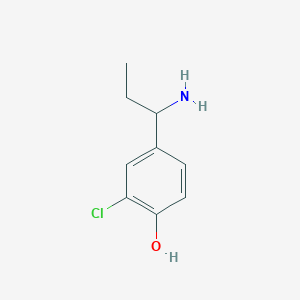

![5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15241821.png)
